![molecular formula C21H23N3O4S B2960482 3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1252855-78-9](/img/structure/B2960482.png)
3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidine-2,4-dione, a 1,4-benzoxazin ring, and a butyl group . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimidine-diones .Scientific Research Applications
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have been studied for their potential as anticancer agents . They have shown promising activity against various cancer cell lines due to their ability to inhibit key enzymes involved in cancer progression .
Enzyme Inhibition
These compounds are often designed to target specific enzymes like EZH2 (enhancer of zeste homolog 2), which is implicated in gene silencing and cancer . Inhibiting such enzymes can disrupt cancer cell growth and proliferation.
Kinase Inhibition
Derivatives of thieno[3,2-d]pyrimidine have been evaluated for their kinase inhibitory activity , particularly against JAK2 kinase, which plays a role in various signaling pathways within cells .
Anti-Proliferative Activity
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and tested for their ability to prevent cancer cell growth by targeting VEGFR-2 , a receptor involved in angiogenesis .
Pharmacological Activities
Imidazole-containing compounds, which share structural similarities with thieno[3,2-d]pyrimidines, have been summarized for their diverse pharmacological activities including antitubercular properties .
Biological Potential
Indole derivatives, which are structurally related to thieno[3,2-d]pyrimidines, have been recognized for their wide interest due to diverse biological and clinical applications .
Mechanism of Action
Imidazole derivatives
are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Benzoxazinones
are a class of compounds that have been synthesized via cyclodehydration reactions .
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
have been found to inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which play crucial roles in DNA biosynthesis .
properties
IUPAC Name |
3-butyl-1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N3O4S/c1-3-4-8-23-20(26)19-15(7-11-29-19)24(21(23)27)13-18(25)22-9-10-28-17-6-5-14(2)12-16(17)22/h5-7,11-12,19H,3-4,8-10,13H2,1-2H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHSWOIFZYWOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)N3CCOC4=C3C=C(C=C4)C)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N3O4S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione |
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